molecular formula C9H4BrF2NO2 B1530024 4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid CAS No. 1807116-11-5

4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid

Cat. No. B1530024
CAS RN: 1807116-11-5
M. Wt: 276.03 g/mol
InChI Key: ZUBSRRCTVOFSKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid, also known as 4-Bromo-2-cyano-6-difluoromethylbenzoic acid (BCDFMA), is an organic compound with a molecular formula of C8H4BrF2NO2. It is a white solid that is soluble in water and is used in a variety of scientific and industrial applications. BCDFMA is a common reagent used in organic synthesis and has numerous applications in the fields of chemistry, biochemistry, and medicine.

Mechanism Of Action

BCDFMA acts as a nucleophile in organic synthesis, reacting with electrophiles to form a variety of products. It also acts as a catalyst in the synthesis of various compounds, promoting the formation of desired products. In addition, BCDFMA acts as a fluorescent probe, allowing for the detection and quantification of various compounds.
Biochemical and Physiological Effects
BCDFMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BCDFMA can inhibit the growth of certain bacteria and fungi, as well as reduce inflammation. In vivo studies have shown that BCDFMA can reduce the production of certain cytokines and chemokines, as well as reduce inflammation in the lungs.

Advantages And Limitations For Lab Experiments

BCDFMA has a number of advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it is stable and easy to handle. In addition, BCDFMA is soluble in water, which makes it ideal for use in aqueous solutions. However, BCDFMA is a strong acid, and it can cause skin and eye irritation if not handled properly.

Future Directions

In the future, BCDFMA could be used to develop new drugs and materials for use in the pharmaceutical, medical, and industrial fields. It could also be used to develop new fluorescent probes for the detection and quantification of various compounds. In addition, BCDFMA could be used to develop new catalysts for the synthesis of various compounds, as well as new polymers and other materials. Finally, BCDFMA could be used in the development of new methods for the synthesis of various compounds.

Scientific Research Applications

BCDFMA has numerous applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of various compounds, and as a fluorescent probe for detecting and quantifying various compounds. It is also used in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antibiotics, and antiviral drugs. In addition, BCDFMA is used in the synthesis of various polymers and other materials.

properties

IUPAC Name

4-bromo-2-cyano-6-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-5-1-4(3-13)7(9(14)15)6(2-5)8(11)12/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBSRRCTVOFSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)C(=O)O)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-cyano-6-(difluoromethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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